(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 143878-87-9
VCID: VC21151321
InChI: InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1
SMILES: CC1C(CCN1)C(=O)OC
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate

CAS No.: 143878-87-9

Cat. No.: VC21151321

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate - 143878-87-9

Specification

CAS No. 143878-87-9
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate
Standard InChI InChI=1S/C7H13NO2/c1-5-6(3-4-8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1
Standard InChI Key XQMDYEQHVQBQMQ-WDSKDSINSA-N
Isomeric SMILES C[C@H]1[C@H](CCN1)C(=O)OC
SMILES CC1C(CCN1)C(=O)OC
Canonical SMILES CC1C(CCN1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate belongs to the class of pyrrolidine derivatives, characterized by its five-membered nitrogen-containing heterocyclic ring structure. The compound features a methyl group at the C-2 position and a methyl carboxylate group at the C-3 position, both with S configuration. This stereochemical arrangement is crucial for its applications in asymmetric synthesis and pharmaceutical development.

Table 1: Chemical Identity Parameters

ParameterValue
CAS Number143878-87-9
Molecular FormulaC₇H₁₃NO₂
Molecular Weight143.18 g/mol
IUPAC Namemethyl (2S,3S)-2-methylpyrrolidine-3-carboxylate
Standard InChI KeyXQMDYEQHVQBQMQ-WDSKDSINSA-N
Isomeric SMILESC[C@H]1C@HC(=O)OC

Structural Features and Stereochemistry

The compound possesses two stereogenic centers at positions 2 and 3 of the pyrrolidine ring, both with the S configuration. This specific stereochemical arrangement distinguishes it from its diastereomers and enantiomers, which exhibit different chemical properties and biological activities . The pyrrolidine ring adopts a characteristic envelope conformation, with the nitrogen atom serving as a basic center capable of participating in various chemical transformations and receptor interactions.

The stereochemistry at positions 2 and 3 creates a cis relationship between the methyl and carboxylate groups, which is reflected in some of the alternative names for this compound (e.g., "(2S-cis)" designation) . This spatial arrangement significantly influences the compound's reactivity profile and its potential interactions with biological targets.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information about this compound. The proton NMR spectrum shows characteristic signals that confirm its structure:

¹H NMR (400 MHz, DMSO-d₆) δ ppm: 3.59 (s, 3H, OCH₃), 3.18-3.25 (m, 1H), 2.96-3.02 (m, 1H), 2.82-2.88 (m, 1H), 2.61-2.66 (m, 1H), 1.80-1.97 (m, 2H), 0.94 (d, J=6.714 Hz, 3H, CH₃) .

Mass spectrometry further confirms the molecular weight, with an observed m/z value of 144.05 in positive electrospray ionization mode (ES+), corresponding to the protonated molecular ion [M+H]⁺ .

Physicochemical Properties

Physical State and Appearance

Under standard laboratory conditions, (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate typically exists as a clear oil or crystalline solid, depending on its purity and preparation method. When isolated in high purity, it may appear as a white to beige crystalline powder, similar to its related analogs in the pyrrolidine carboxylate family.

Physical Constants

The compound possesses several important physical properties that influence its handling, storage, and applications in both research and industrial settings.

Table 2: Physicochemical Properties

PropertyValueMethod
Density1.005±0.06 g/cm³Predicted
Boiling Point182.5±33.0 °CPredicted
pKa9.85±0.10Predicted
SolubilitySoluble in most organic solvents (methanol, dichloromethane, etc.)Experimental

It is noteworthy that many of these properties are computationally predicted rather than experimentally determined, which is common for specialized research compounds with limited commercial production .

Synthesis Methods

Synthetic Routes

The synthesis of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate typically involves multiple steps, often beginning with properly substituted pyrrolidine derivatives. One documented synthetic pathway involves the deprotection of a (2S,3S)-methyl 2-methyl-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate precursor.

A representative synthesis begins with:

  • Catalytic hydrogenation of (2S,3S)-methyl 2-methyl-1-((S)-1-phenylethyl)pyrrolidine-3-carboxylate using palladium on carbon (Pd/C) as catalyst

  • The reaction is conducted under hydrogen atmosphere at room temperature

  • After completion, filtration and solvent removal yield the desired (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate

Reaction Conditions and Procedures

A detailed synthesis procedure reported in the literature describes:

"(2S,3S)-methyl 2-methyl-l-((S)-l-phenylethyl)pyrrolidine-3-carboxylate (1.9 g, 7.68 mmol) was dissolved in methanol (50 mL). This was added to Pd/C (10% / 0.82 g, 0.77 mmol) under nitrogen. The mixture was stirred under a hydrogen atmosphere at room temperature for 24 hours. The resulting mixture was filtered over a dicalite plug and rinsed using of methanol (100 mL). The filtrate was concentrated in vacuo yielding methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate (830 mg) as a clear oil."

This synthesis demonstrates a yield of approximately 75%, indicating an efficient process for obtaining the target compound.

Derivatization Reactions

The free secondary amine in the pyrrolidine ring makes (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate an excellent substrate for further chemical modifications. One common derivatization is N-protection with tert-butoxycarbonyl (Boc) group:

"To stirred a solution of methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate (139 mmol) in THF (200 ml) were added DMAP (8.1 mmol) and BOC anhydride (751 mmol) at 0°C. The reaction mixture stirred at 0°C for 16 h. The resulting reaction mixture was poured into water (100 ml) and extracted with DCM (2 x 200 ml). The combined organic phase was collected, dried over Na₂SO₄, filtered and concentrated under reduced pressure. The resulting residue was purified by column chromatography (10% EtOAc in hexane) yielding l-(tert-butyl) 3-methyl (2S,3S)-2-methylpyrrolidine-l,3-dicarboxylate (111 mmol)."

This N-Boc protected derivative is particularly useful in peptide synthesis and other applications requiring selective reactivity.

Applications in Chemical Research and Medicinal Chemistry

Role in Medicinal Chemistry

(2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate serves as a valuable building block in medicinal chemistry due to its well-defined stereochemistry and functionalization potential. The compound's structural features enhance binding affinity to molecular targets, potentially modulating enzyme activity or receptor signaling pathways.

In pharmaceutical research, this compound and its derivatives have been investigated for various therapeutic applications:

  • As intermediates in the synthesis of enzyme inhibitors

  • In the development of peptide-based therapeutics

  • As scaffolds for constructing novel biologically active compounds

Comparison with Stereoisomers

The stereochemistry of methylpyrrolidine carboxylates significantly impacts their biological activity and chemical reactivity. Comparing (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate with its stereoisomers provides insights into structure-activity relationships.

Table 3: Comparison of Methylpyrrolidine-3-carboxylate Stereoisomers

CompoundStereochemistryKey DifferencesReference
Methyl (2S,3S)-2-methylpyrrolidine-3-carboxylate2S,3SCis arrangement of methyl and carboxylate groups
Methyl (2R,3S)-2-methylpyrrolidine-3-carboxylate2R,3STrans arrangement of methyl and carboxylate groups
Methyl (2S,3R)-2-methylpyrrolidine-3-carboxylate2S,3RTrans arrangement, opposite to (2R,3S)-
Methyl (2R,3R)-2-methylpyrrolidine-3-carboxylate2R,3RCis arrangement, enantiomer of (2S,3S)-

These stereoisomers often exhibit different interactions with biological targets, highlighting the importance of stereochemical control in drug design and development.

Related Structural Analogs

Several structural analogs of (2S,3S)-Methyl 2-methylpyrrolidine-3-carboxylate have been studied, including:

  • (2S,3S)-3-methylpyrrolidine-2-carboxylic acid (CAS: 10512-89-7) - A carboxylic acid analog featuring a different position for the carboxyl group

  • (2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid - A hydroxylated variant with potential for different hydrogen bonding interactions

  • (2S,3R)-2-(propan-2-yl)pyrrolidine-3-carboxylate - A compound with an isopropyl group instead of a methyl at position 2

These structural variations provide opportunities for exploring structure-activity relationships and optimizing desired properties for specific applications.

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